Comparative Dopamine vs. Serotonin Transporter Affinity: A Basis for Polypharmacology
5-Amino-2-ethoxypyridine-3-carboxamide exhibits a pronounced selectivity for the serotonin transporter (SERT) over the dopamine transporter (DAT) in the same cellular background. It inhibits [3H]serotonin uptake at human SERT with an IC50 of 100 nM, which is significantly more potent than its inhibition of [3H]dopamine reuptake at human DAT (IC50 range of 658 nM to 945 nM) [1]. This internal comparison reveals a pharmacologically relevant 6.6- to 9.5-fold preference for SERT. This is a key differentiator from analogs like the established dual uptake inhibitor bupropion, which has a reported DAT IC50 of ~550 nM but is much weaker at SERT (IC50 ~25,000 nM) [2].
| Evidence Dimension | SERT/DAT Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 100 nM (SERT) vs. IC50 = 658-945 nM (DAT) |
| Comparator Or Baseline | Bupropion: IC50 ~25,000 nM (SERT) vs. IC50 ~550 nM (DAT) |
| Quantified Difference | Target compound favors SERT by ~6.6-9.5x. Bupropion favors DAT by ~45x. |
| Conditions | Human transporters expressed in HEK293 cells |
Why This Matters
This data supports procurement for research on dual monoamine modulation where a SERT-preferring profile is desired, distinguishing it from balanced or DAT-preferring inhibitors.
- [1] EcoDrugPlus Compound Report. Assay data for inhibition of [3H]serotonin uptake and [3H]dopamine reuptake at human SERT and DAT expressed in HEK293 cells. View Source
- [2] Stahl, S. M. et al. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to the Journal of Clinical Psychiatry, 2004. View Source
